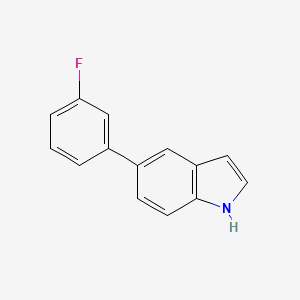
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine typically involves the use of standard peptide coupling techniques. One common method is the use of carbodiimide-mediated coupling reactions, where the carboxyl group of D-phenylalanyl is activated by a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) and then coupled with the amino group of L-leucine. The benzyloxycarbonyl group is introduced to protect the amino group of D-phenylalanyl during the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .
化学反応の分析
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free amine derivatives.
Oxidation: Quinones or hydroxy derivatives.
Reduction: Hydroxy derivatives.
科学的研究の応用
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases involving peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthesis, allowing for selective reactions at other sites. Upon removal of the protecting group, the free amine can interact with target molecules, potentially inhibiting enzyme activity or modulating receptor function .
類似化合物との比較
Similar Compounds
- ((Benzyloxy)carbonyl)-L-phenylalanyl-L-leucine
- ((Benzyloxy)carbonyl)-D-phenylalanyl-D-leucine
- ((Benzyloxy)carbonyl)-L-phenylalanyl-D-leucine
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-L-leucine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the benzyloxycarbonyl group also provides versatility in synthetic applications, allowing for selective protection and deprotection steps during peptide synthesis .
特性
分子式 |
C23H28N2O5 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t19-,20+/m1/s1 |
InChIキー |
IBOXOGVHBFUSFH-UXHICEINSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


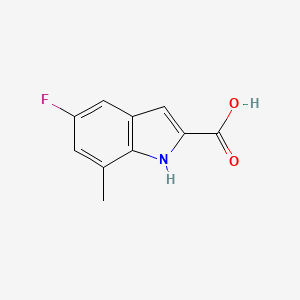


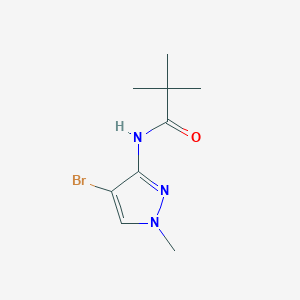
![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
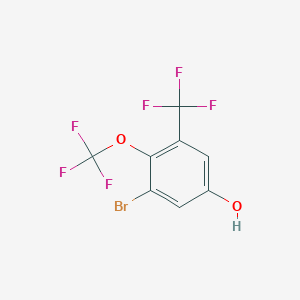

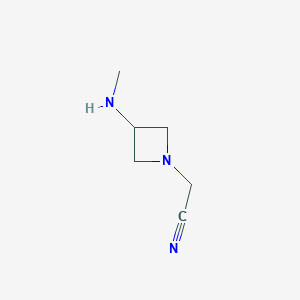
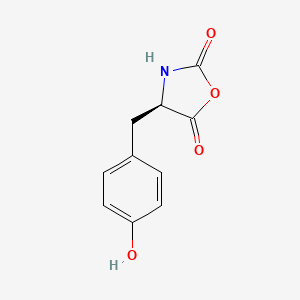
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)



